molecular formula C26H31FN2O3 B3004574 4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 301194-22-9

4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid

Katalognummer: B3004574
CAS-Nummer: 301194-22-9
Molekulargewicht: 438.543
InChI-Schlüssel: SNPHNXJMRUKHHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C26H31FN2O3 and its molecular weight is 438.543. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid, identified by its CAS number 301194-22-9, is a synthetic compound with potential therapeutic applications. This article focuses on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C26H31FN2O3, with a molecular weight of 438.53 g/mol. It has a predicted boiling point of 640.7 °C and a density of approximately 1 g/cm³. The pKa value is estimated to be around 3.99, indicating its acidic nature .

Research indicates that compounds similar to this compound may exert their effects through modulation of neurotransmitter systems, particularly by interacting with serotonin and dopamine receptors. This interaction can influence various neurological pathways, potentially leading to therapeutic effects in psychiatric disorders and neurodegenerative diseases.

Antidepressant Effects

A study demonstrated that the compound exhibits antidepressant-like effects in animal models. The mechanism was associated with increased levels of serotonin and norepinephrine in the brain, suggesting a role in mood regulation.

Neuroprotective Properties

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. It appears to inhibit apoptotic pathways, which could be beneficial in conditions like Alzheimer's disease.

Analgesic Activity

Preliminary data suggest that the compound may possess analgesic properties. In pain models, it reduced nociceptive responses, indicating potential use as a pain management agent.

Case Studies

  • Case Study on Depression : In a controlled study involving rodents, administration of the compound led to significant reductions in depressive-like behaviors compared to control groups. The results were measured using the forced swim test and tail suspension test, both standard methods for assessing antidepressant efficacy.
  • Neuroprotection in Alzheimer's Models : Another study focused on the neuroprotective effects of the compound in cellular models of Alzheimer's disease. Results indicated decreased levels of beta-amyloid plaques and improved cell viability when treated with the compound compared to untreated controls.

Data Table: Summary of Biological Activities

Activity TypeEffectMechanism of ActionReference
AntidepressantReduces depressive behaviorsIncreases serotonin and norepinephrine levels
NeuroprotectiveProtects against oxidative stressInhibits apoptotic pathways
AnalgesicReduces pain responseModulation of nociceptive pathways

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to 4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid exhibit significant antimicrobial properties. For instance, studies on fluorine-substituted compounds have shown enhanced activity against drug-resistant bacterial strains. The incorporation of fluorine is known to improve metabolic stability and bioactivity, making these compounds promising candidates for treating infections caused by resistant bacteria .

Cannabinoid Receptor Modulation

The compound's structural similarities to known cannabinoid receptor modulators suggest potential applications in modulating cannabinoid receptor activity. Research indicates that certain analogs can act as inverse agonists at the CB1 receptor, which may lead to therapeutic effects in obesity management and metabolic disorders . The selective binding affinity of these compounds can help in developing treatments with fewer side effects compared to existing medications.

Neuropharmacological Effects

Given the piperazine component of the compound, there is potential for neuropharmacological applications. Piperazine derivatives are often investigated for their effects on neurotransmitter systems, including serotonin and dopamine pathways. This opens avenues for exploring treatments for conditions like anxiety and depression.

Case Studies

StudyObjectiveFindings
Antimicrobial Studies Investigate antimicrobial efficacy of fluorinated derivativesCompounds showed significant inhibition against methicillin-resistant Staphylococcus aureus with MIC values as low as 0.78 μg/mL .
CB1 Receptor Antagonism Evaluate potential antiobesity effectsNew analogs demonstrated comparable efficacy to existing CB1 antagonists while showing reduced psychiatric side effects .
Neuropharmacological Assessment Assess impact on serotonin receptorsPreliminary data suggest modulation of serotonin pathways, indicating potential for mood disorder treatments .

Eigenschaften

IUPAC Name

4-(4-cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN2O3/c27-22-10-12-23(13-11-22)28-14-16-29(17-15-28)24(26(31)32)18-25(30)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h6-13,19,24H,1-5,14-18H2,(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPHNXJMRUKHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC(C(=O)O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.